Isonitrosoacetone (MINA), also known as pyruvaldehyde 1-oxime, is a low-molecular-weight tertiary alpha-keto oxime. Unlike standard quaternary pyridinium oximes, MINA is uncharged at physiological pH, granting it high lipophilicity and the ability to readily cross the blood-brain barrier (BBB). In procurement and material selection, it is primarily sourced as a benchmark centrally-acting acetylcholinesterase (AChE) reactivator for organophosphate (OP) toxicity research. Additionally, its asymmetric structure—featuring adjacent ketone and oxime functionalities—makes it a valuable bidentate ligand in coordination chemistry and a versatile precursor for synthesizing nitrogenous heterocycles. [1]
Substituting Isonitrosoacetone with standard commercial oximes like 2-PAM (pralidoxime) or obidoxime fundamentally compromises neuroprotection models. Quaternary oximes possess a permanent positive charge, restricting their BBB penetration to less than 10% and limiting their action almost exclusively to peripheral tissues. Consequently, they fail to reactivate OP-inhibited AChE within the central nervous system (CNS), leaving the brain vulnerable to agent-induced seizures and lethality. Furthermore, in coordination chemistry, substituting MINA with symmetric oximes like dimethylglyoxime (DMG) fails because MINA provides an asymmetric alpha-keto oxime motif, which is required to prevent the formation of highly rigid, insoluble polymeric metal networks. For researchers requiring true CNS penetration or organic-soluble asymmetric complexes, MINA cannot be substituted with these common in-class alternatives. [1]
In models of lethal sarin (GB) intoxication, the ability of an oxime to reactivate brain AChE is critical for preventing centrally mediated mortality. When compared head-to-head, the tertiary oxime MINA successfully penetrated the brain (detectable in microdialysate within 10 minutes) and significantly reactivated CNS AChE. In stark contrast, the standard quaternary oxime 2-PAM produced no significant reactivation of brain AChE, acting only on peripheral tissues. [1]
| Evidence Dimension | Brain AChE Reactivation |
| Target Compound Data | Significant CNS AChE reactivation; detectable in brain at ~10 min |
| Comparator Or Baseline | 2-PAM (0% / no significant CNS AChE reactivation) |
| Quantified Difference | Complete qualitative shift from zero central activity (2-PAM) to significant brain AChE reactivation (MINA) |
| Conditions | Guinea pig model of sarin (GB) intoxication; 60 minutes post-exposure tissue analysis |
Buyers must procure MINA when evaluating antidotes that require central neuroprotection, as standard quaternary oximes cannot serve as positive controls for brain AChE reactivation.
The CNS penetration of MINA translates directly into massive survival benefits in lethal OP exposure models. In a controlled study evaluating guinea pigs challenged with 2x LD50 of sarin, cohorts receiving MINA as an adjunct therapy achieved a 100% survival rate at 24 hours. Conversely, cohorts treated with standard therapies lacking MINA (e.g., 2-PAM and atropine alone) exhibited only a 37% survival rate.[1]
| Evidence Dimension | 24-Hour Survival Rate |
| Target Compound Data | 100% survival (69 of 69 animals) |
| Comparator Or Baseline | Standard therapy without MINA (37% survival; 26 of 70 animals) |
| Quantified Difference | 63% absolute increase in survival rate |
| Conditions | Subcutaneous challenge with 2x LD50 sarin (GB) in male guinea pigs, assessed at 24 hours |
This quantitative survival advantage justifies the selection of MINA over standard peripheral oximes for advanced medical countermeasure development against nerve agents.
While MINA excels in vivo due to its biodistribution, it is fundamentally different from quaternary oximes in isolated enzymatic assays. Kinetic analyses demonstrate that MINA possesses an exceptionally low affinity for OP-inhibited human AChE in vitro, with a second-order reactivation constant that is 500 to 3400-fold lower than highly effective pyridinium oximes like 2-PAM or obidoxime. [1]
| Evidence Dimension | Second-order reactivation constant |
| Target Compound Data | Low in vitro affinity |
| Comparator Or Baseline | 2-PAM / Obidoxime (High in vitro affinity) |
| Quantified Difference | 500 to 3400-fold lower reactivation constant for MINA |
| Conditions | In vitro kinetic analysis using tabun-, sarin-, cyclosarin-, VX-, and paraoxon-inhibited human AChE |
Procurement teams must understand that MINA is selected specifically for its in vivo BBB penetration, not for raw in vitro binding strength, ensuring it is deployed in the correct experimental models.
When procured as a chelating agent, MINA offers distinct solubility advantages over symmetric bis-oximes like dimethylglyoxime (DMG). Because MINA is an asymmetric alpha-keto mono-oxime, its resulting transition metal complexes (e.g., with Ni2+ or Cu2+) exhibit greater solubility in common organic solvents compared to the notoriously insoluble, rigid polymeric networks formed by DMG complexes.[1]
| Evidence Dimension | Organic solvent solubility of metal complexes |
| Target Compound Data | Forms organic-soluble asymmetric complexes |
| Comparator Or Baseline | Dimethylglyoxime (Forms highly insoluble symmetric complexes) |
| Quantified Difference | Shift from insoluble precipitate (DMG) to organic-soluble complex (MINA) |
| Conditions | Chelation with divalent transition metals (Ni, Cu) in standard laboratory solvents |
Buyers synthesizing homogenous transition metal catalysts or solvent-processable complexes must select MINA over DMG to ensure downstream processability and solubility.
Utilized as a benchmark tertiary oxime in in vivo models to evaluate blood-brain barrier penetration and brain AChE reactivation following nerve agent or pesticide exposure, directly following its proven CNS efficacy. [1]
Procured for combinatorial studies where a centrally acting oxime (MINA) is paired with a peripherally acting quaternary oxime (like 2-PAM) to achieve full-body protection against lethal organophosphate intoxication.[2]
Selected over symmetric alternatives like dimethylglyoxime to synthesize transition metal complexes (e.g., Ni, Cu, Pd) where the unique steric and electronic environment—and organic solubility—of an alpha-keto oxime is required for downstream processability. [3]
Irritant